Cas no 70284-07-0 (1-(3-Hydroxy-5-nitrophenyl)ethanone)

1-(3-Hydroxy-5-nitrophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Hydroxy-5-nitrophenyl)ethanone
- DTXSID20443011
- 70284-07-0
- AB53529
- 1-(3-hydroxy-5-nitrophenyl)ethan-1-one
- SCHEMBL7112034
-
- Inchi: InChI=1S/C8H7NO4/c1-5(10)6-2-7(9(12)13)4-8(11)3-6/h2-4,11H,1H3
- InChI Key: PHAJXVNQZLFROX-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 181.03750770g/mol
- Monoisotopic Mass: 181.03750770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.1Ų
- XLogP3: 1.1
1-(3-Hydroxy-5-nitrophenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12041321-1g |
1-(3-Hydroxy-5-nitrophenyl)ethanone |
70284-07-0 | 95+% | 1g |
$402 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804589-1g |
1-(3-Hydroxy-5-nitrophenyl)ethanone |
70284-07-0 | 98% | 1g |
¥6300.00 | 2024-05-03 | |
Alichem | A019117328-1g |
1-(3-Hydroxy-5-nitrophenyl)ethanone |
70284-07-0 | 95% | 1g |
$998.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804589-250mg |
1-(3-Hydroxy-5-nitrophenyl)ethanone |
70284-07-0 | 98% | 250mg |
¥3150.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804589-100mg |
1-(3-Hydroxy-5-nitrophenyl)ethanone |
70284-07-0 | 98% | 100mg |
¥1890.00 | 2024-05-03 |
1-(3-Hydroxy-5-nitrophenyl)ethanone Related Literature
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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8. Book reviews
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on 1-(3-Hydroxy-5-nitrophenyl)ethanone
Professional Introduction to 1-(3-Hydroxy-5-nitrophenyl)ethanone (CAS No. 70284-07-0)
1-(3-Hydroxy-5-nitrophenyl)ethanone, identified by the Chemical Abstracts Service (CAS) number 70284-07-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a nitro group and a hydroxyl group on a phenyl ring coupled with an acetyl functional group, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The unique arrangement of these functional groups imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The nitrophenyl moiety, particularly the 5-nitro substitution, plays a crucial role in modulating the electronic properties of the aromatic system. This substitution enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions and enabling further derivatization. The hydroxy group at the 3-position introduces both acidity and potential hydrogen bonding capabilities, which can influence solubility and interactions with biological targets. Together, these features make 1-(3-Hydroxy-5-nitrophenyl)ethanone a promising scaffold for designing novel bioactive compounds.
In recent years, advancements in computational chemistry and molecular modeling have allowed researchers to explore the pharmacophoric potential of this compound more systematically. Studies indicate that derivatives of 1-(3-Hydroxy-5-nitrophenyl)ethanone exhibit inhibitory activity against various enzymes and receptors relevant to inflammatory and infectious diseases. For instance, modifications at the acetyl position have been investigated for their potential to enhance binding affinity to target proteins.
One particularly intriguing area of research involves the use of 1-(3-Hydroxy-5-nitrophenyl)ethanone as a precursor in the development of antimicrobial agents. The nitro group can be reduced to an amine, introducing new reactivity that allows for further functionalization into pharmacologically relevant structures. Recent publications highlight its role in synthesizing analogs with enhanced efficacy against resistant bacterial strains, underscoring its importance in addressing global health challenges.
The compound’s utility extends beyond antimicrobial applications. Its structural motif is reminiscent of natural products known for their anti-inflammatory properties, such as resveratrol derivatives. Researchers are exploring strategies to incorporate additional functional groups into the 1-(3-Hydroxy-5-nitrophenyl)ethanone backbone to mimic these natural scaffolds while improving pharmacokinetic profiles. This approach leverages both computational predictions and experimental validation to accelerate drug discovery pipelines.
From a synthetic chemistry perspective, 1-(3-Hydroxy-5-nitrophenyl)ethanone serves as an excellent building block due to its accessibility and modularity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to introduce complexity efficiently. These techniques not only streamline the synthesis but also allow for precise control over stereochemistry—a critical factor in determining biological activity.
The integration of machine learning models has further enhanced the design process for derivatives of 1-(3-Hydroxy-5-nitrophenyl)ethanone. By analyzing large datasets of known bioactive compounds, these models can predict optimal modifications that maximize potency while minimizing off-target effects. Such innovations are accelerating the transition from empirical trial-and-error to data-driven drug design, making compounds like this one even more valuable.
In conclusion, 1-(3-Hydroxy-5-nitrophenyl)ethanone (CAS No. 70284-07-0) represents a compelling example of how structural complexity can be leveraged for therapeutic innovation. Its unique combination of functional groups provides a rich platform for medicinal chemists to explore new drug candidates across multiple therapeutic areas. As research continues to uncover novel synthetic pathways and computational tools, the potential applications for this compound are poised to expand significantly.
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